REACTION_CXSMILES
|
N[C:2]1[C:10]([I:11])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[I:12].N(OC(C)(C)C)=O.C(O)(=O)C1C=CC=CC=1.Cl>CN(C=O)C.C(OCC)C>[I:11][C:10]1[CH:9]=[C:5]([CH:4]=[C:3]([I:12])[CH:2]=1)[C:6]([OH:8])=[O:7]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C(=O)O)C=C1I)I
|
Name
|
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The titled compound was prepared
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser
|
Type
|
ADDITION
|
Details
|
through the addition
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated at 60° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
The ethereal layer was removed
|
Type
|
WASH
|
Details
|
washed with 3N HCl (2×20 mL), water (3×20 mL) and brine (1×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
Removal of diethyl ether
|
Type
|
CUSTOM
|
Details
|
in vacuo and subsequent recrystallization in methanol
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(C(=O)O)C=C(C1)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |